Potassium dihydrogen citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium dihydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid (C₆H₈O₇) reacts with potassium hydroxide (KOH) to form this compound and water:

C6H8O7+KOH→KH2C6H5O7+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of potassium hydroxide to a citric acid solution under constant stirring and temperature regulation. The resulting solution is then evaporated to obtain the crystalline form of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium dihydrogen citrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: Under specific conditions, it can be reduced, although this is less common.

Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions or cations.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used for reduction.

Substitution Reactions: These often occur in aqueous solutions with various metal salts.

Major Products: The products of these reactions vary widely but can include different citrate salts, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Potassium dihydrogen citrate, also known as potassium citrate monobasic, has the molecular formula C6H7KO7 and a molecular weight of approximately 230.22 g/mol. It is typically available as a white crystalline powder or chunks and is hygroscopic in nature . The standard preparation involves dissolving citric acid with potassium hydroxide or potassium carbonate under controlled conditions to ensure high purity and stability .

Medical Applications

2.1 Renal Function Support

This compound is primarily used as an alkalizing agent in the treatment of renal conditions. It helps in managing metabolic acidosis and preventing kidney stones by increasing urinary pH . This property is crucial for patients with renal tubular acidosis, where maintaining an alkaline urine environment can prevent calcium stone formation.

2.2 Osteoporosis Research

Recent studies indicate that this compound may enhance bone density, making it a candidate for osteoporosis treatment research. In experimental settings, it has been shown to influence calcium metabolism positively, potentially leading to improved bone health in postmenopausal women .

Agricultural Applications

3.1 Fertilization

This compound serves as a chelating agent in fertilizers, improving nutrient availability to plants. It helps in mobilizing essential micronutrients from the soil, thus enhancing plant growth and yield . Its application in agriculture has shown promising results in crops such as winter wheat, where it positively affects both plant growth and soil microorganism health .

Industrial Applications

4.1 Food Industry

In the food industry, this compound acts as a buffering agent, stabilizing pH levels in various food products. It is commonly used in beverages and dairy products to maintain flavor stability and enhance shelf life.

4.2 Pharmaceutical Formulations

As an excipient, this compound is utilized in pharmaceutical formulations to enhance drug solubility and bioavailability. Its role as a buffering agent ensures that active ingredients remain stable throughout their shelf life .

Table 1: Summary of Research Findings

Case Study: Effect on Osteoporosis

A study conducted on postmenopausal women showed that supplementation with this compound resulted in significant increases in bone mineral density over a six-month period compared to control groups receiving no treatment. This suggests potential therapeutic benefits for osteoporosis management .

Wirkmechanismus

The mechanism by which potassium dihydrogen citrate exerts its effects involves its ability to act as a buffering agent, maintaining pH levels in various environments. In biological systems, it can chelate metal ions, preventing them from participating in unwanted reactions. Its alkalizing properties help in reducing acidity in the body, which is beneficial in treating conditions like kidney stones .

Vergleich Mit ähnlichen Verbindungen

Sodium Citrate: Another citrate salt used for similar purposes but with sodium instead of potassium.

Calcium Citrate: Used primarily for calcium supplementation and as a food additive.

Magnesium Citrate: Commonly used as a laxative and in magnesium supplementation.

Uniqueness: Potassium dihydrogen citrate is unique in its specific use for potassium supplementation and its role in treating kidney stones by alkalizing urine. Unlike sodium citrate, it does not contribute to sodium intake, making it preferable for individuals monitoring their sodium levels .

Biologische Aktivität

Potassium dihydrogen citrate (KH₂C₆H₅O₇), also known as potassium citrate, is a potassium salt of citric acid. It is recognized for its diverse biological activities, particularly in renal health, bone density enhancement, and as a buffering agent. This article explores its biological activity through various studies and findings.

This compound appears as white, odorless crystals or powder and is hygroscopic in nature. It serves multiple roles in biological systems:

- Buffering Agent : It helps maintain pH levels in biological fluids.

- Chelating Agent : It binds metal ions, which can be beneficial in various therapeutic contexts.

- Alkalizing Agent : It increases urine pH, which is crucial in preventing the formation of certain types of kidney stones.

1. Renal Health and Kidney Stones

One of the primary applications of this compound is in the prevention and management of kidney stones, particularly uric acid stones. Research indicates that potassium citrate therapy significantly increases urinary pH and citrate levels while decreasing calcium excretion, thus reducing the risk of stone formation.

- Study Findings :

- A randomized controlled trial showed that potassium citrate therapy (60 mEq/day) increased urinary pH from 5.35 to 6.68 and reduced urinary calcium from 154 mg/day to 99 mg/day (P < 0.01) .

- Another study highlighted that potassium citrate effectively prevents calcium nephrolithiasis complications in patients with uric acid stones .

2. Bone Density Enhancement

This compound has been studied for its potential to enhance bone mineral density, making it relevant for osteoporosis management. The compound's alkalizing effect may help mitigate bone resorption.

- Case Study :

- A clinical trial involving postmenopausal women showed that potassium citrate supplementation resulted in an increase in bone mineral density compared to a control group .

Comparative Analysis with Other Citrates

The following table compares this compound with other common citrate compounds regarding their unique features and applications:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Citrate | C₆H₅NaO₇ | Primarily used as an emulsifier; less effective for renal health than potassium citrate. |

| Calcium Citrate | C₁₃H₁₀CaO₆ | Commonly used as a calcium supplement; does not significantly affect urinary pH. |

| Magnesium Citrate | C₆H₆MgO₇ | Used for digestive health; lacks the specific renal benefits provided by potassium citrate. |

| This compound | C₆H₇KO₇ | Unique role in renal function and potential for increasing bone density. |

Safety and Side Effects

While this compound is generally safe, it can cause gastrointestinal disturbances in some individuals. Monitoring potassium levels is essential, especially in patients with renal impairment or those on medications affecting potassium levels.

Eigenschaften

CAS-Nummer |

866-83-1 |

|---|---|

Molekularformel |

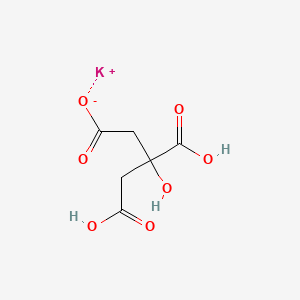

C6H7KO7 |

Molekulargewicht |

230.21 g/mol |

IUPAC-Name |

potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

InChI-Schlüssel |

WKZJASQVARUVAW-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[K+] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+] |

Key on ui other cas no. |

866-83-1 |

Physikalische Beschreibung |

Liquid |

Verwandte CAS-Nummern |

7778-49-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.